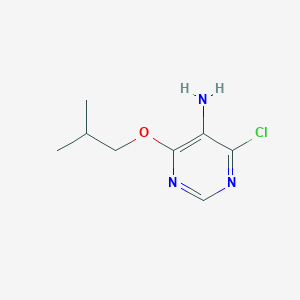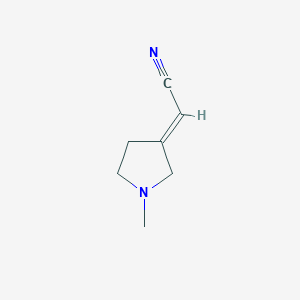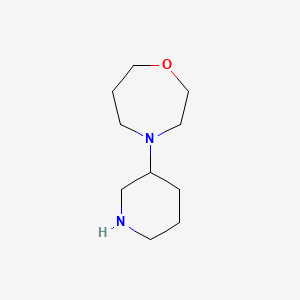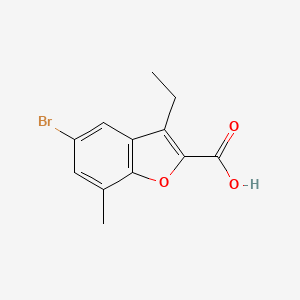![molecular formula C6H13NO2 B6615748 2-[(oxolan-3-yl)amino]ethan-1-ol CAS No. 42977-82-2](/img/structure/B6615748.png)
2-[(oxolan-3-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(oxolan-3-yl)amino]ethan-1-ol, also known as oxoaminoethanol, is an organic compound with the molecular formula C3H8NO2. It is a colorless liquid that is soluble in water and has a wide range of applications in the fields of science and technology. Oxoaminoethanol is used in the synthesis of various organometallic compounds, in the production of polymers, and in the production of pharmaceuticals. It has also been used in the synthesis of organic semiconductors and other materials.
Scientific Research Applications
Oxoaminoethanol is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of various organometallic compounds, including those used in the production of polymers and pharmaceuticals. It is also used in the synthesis of organic semiconductors and other materials. Additionally, 2-[(oxolan-3-yl)amino]ethan-1-olnol has been used in the synthesis of various compounds used in the study of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-[(oxolan-3-yl)amino]ethan-1-olnol is not well understood. However, it is believed that the compound acts as a proton acceptor, which means that it can accept protons from other molecules. This allows 2-[(oxolan-3-yl)amino]ethan-1-olnol to participate in various chemical reactions, such as the formation of organometallic compounds, the production of polymers, and the synthesis of organic semiconductors and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(oxolan-3-yl)amino]ethan-1-olnol are not well understood. However, it has been suggested that the compound may be involved in the regulation of metabolic pathways, such as the synthesis of proteins and the metabolism of carbohydrates. Additionally, 2-[(oxolan-3-yl)amino]ethan-1-olnol has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 2-[(oxolan-3-yl)amino]ethan-1-olnol in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and it is highly soluble in water. Additionally, 2-[(oxolan-3-yl)amino]ethan-1-olnol is relatively stable, making it suitable for use in a variety of experiments. However, there are some limitations to the use of 2-[(oxolan-3-yl)amino]ethan-1-olnol in laboratory experiments. The compound is highly reactive, and it can react with other compounds in the reaction mixture, resulting in the formation of unwanted byproducts. Additionally, the compound has a relatively low boiling point, making it difficult to use in high temperature reactions.
Future Directions
The potential applications of 2-[(oxolan-3-yl)amino]ethan-1-olnol are vast, and there are many potential future directions for research. One potential area of research is the development of new methods for the synthesis of 2-[(oxolan-3-yl)amino]ethan-1-olnol. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-[(oxolan-3-yl)amino]ethan-1-olnol, as well as its potential uses in the treatment of diseases. Additionally, further research could be conducted to explore the use of 2-[(oxolan-3-yl)amino]ethan-1-olnol in the synthesis of organic semiconductors and other materials. Finally, research could be conducted to explore the potential applications of 2-[(oxolan-3-yl)amino]ethan-1-olnol in the production of polymers and pharmaceuticals.
Synthesis Methods
Oxoaminoethanol can be synthesized through various methods, including the reaction of ethylene oxide with ammonia, the reaction of ethylene oxide with sodium hydroxide, and the reaction of ethylene oxide with an amine. The reaction of ethylene oxide with ammonia is the most commonly used method for the synthesis of 2-[(oxolan-3-yl)amino]ethan-1-olnol. In this reaction, ethylene oxide is reacted with ammonia in the presence of a catalyst, such as zinc chloride. The reaction proceeds through a series of steps, resulting in the formation of 2-[(oxolan-3-yl)amino]ethan-1-olnol.
properties
IUPAC Name |
2-(oxolan-3-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-2-7-6-1-4-9-5-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGQKDOPRYGOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)





![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)
